3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline
Overview
Description
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline is an organic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . This compound features an imidazo[1,2-a]pyridine moiety linked to a methoxy group and an aniline derivative, making it a versatile scaffold in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit inhibitory activity against various tumor cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have shown cytotoxic effects, suggesting a potential for interaction with cellular components that result in cell death .
Biochemical Pathways
Given its potential cytotoxic effects, it may be inferred that it could interfere with pathways essential for cell survival and proliferation .
Result of Action
, compounds with similar structures have shown inhibitory activity against various tumor cell lines. This suggests that the compound may have potential antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline can be achieved through various synthetic strategies, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods typically involve the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions to introduce the methoxy and aniline groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in material science for developing optoelectronic devices, sensors, and imaging agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline include:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable bioactivity.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in material science.
N-(Pyridin-2-yl)amides: These compounds are synthesized through similar synthetic routes and have related chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and aniline groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-4-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-13-6-5-11(16)8-14(13)20-10-12-9-18-7-3-2-4-15(18)17-12/h2-9H,10,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUIZFTOWURQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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